

1-Methyl-1H-imidazole-4-carboxylic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Methyl-1H-imidazole-4-carboxylic acid
Cat. No.:	B1198852

[Get Quote](#)

In-Depth Technical Guide: 1-Methyl-1H-imidazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Methyl-1H-imidazole-4-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its potential biological activities. While specific quantitative data on the biological activity of this particular compound is limited in publicly available literature, this guide also discusses the known activities of closely related imidazole derivatives to provide a contextual understanding of its potential applications.

Compound Identification and Properties

1-Methyl-1H-imidazole-4-carboxylic acid is a methylated derivative of imidazole-4-carboxylic acid. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	41716-18-1	[1]
Molecular Formula	C ₅ H ₆ N ₂ O ₂	[1]
Molecular Weight	126.11 g/mol	[1]
Canonical SMILES	CN1C=C(N=C1)C(=O)O	
Physical Form	Solid	
Melting Point	248-252 °C	

Synthesis of 1-Methyl-1H-imidazole-4-carboxylic acid

The synthesis of **1-Methyl-1H-imidazole-4-carboxylic acid** can be achieved through a multi-step process. One common route involves the hydrolysis of a dinitrile precursor.

Experimental Protocol: Synthesis from 1-Methyl-1H-imidazole-4,5-dicarbonitrile

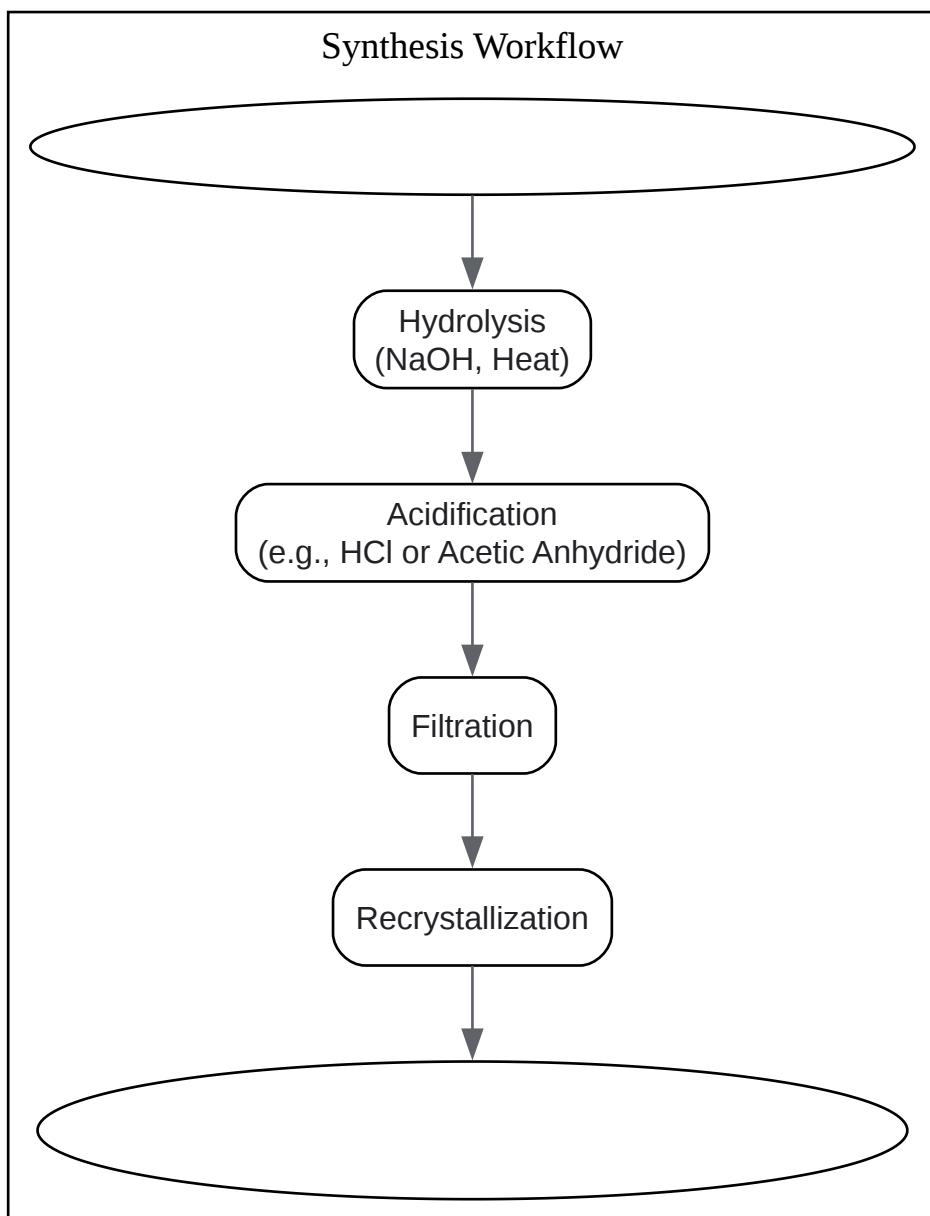
This protocol is adapted from methodologies described for the synthesis of related imidazole carboxylic acids.

Step 1: Hydrolysis of 1-Methyl-1H-imidazole-4,5-dicarbonitrile

- Materials:
 - 1-Methyl-1H-imidazole-4,5-dicarbonitrile
 - Sodium Hydroxide (NaOH) solution (e.g., 75%)
 - Deionized water
- Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Methyl-1H-imidazole-4,5-dicarbonitrile in an aqueous solution of sodium hydroxide.
- Heat the mixture to reflux and maintain for a period sufficient to achieve complete hydrolysis of the nitrile groups to carboxylic acid groups. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.

Step 2: Work-up and Purification


- Materials:

- Hydrochloric acid (HCl) or Acetic Anhydride
- Suitable recrystallization solvent (e.g., water, ethanol)

- Procedure:

- Carefully acidify the cooled reaction mixture with an appropriate acid, such as hydrochloric acid or acetic anhydride, to a pH that precipitates the carboxylic acid. The target compound is expected to precipitate out of the solution.
- Collect the precipitate by vacuum filtration and wash with cold deionized water to remove any remaining salts.
- Further purify the crude product by recrystallization from a suitable solvent to obtain pure **1-Methyl-1H-imidazole-4-carboxylic acid**.
- Dry the purified product under vacuum.

Below is a logical workflow for the synthesis process.

[Click to download full resolution via product page](#)

Synthesis workflow for **1-Methyl-1H-imidazole-4-carboxylic acid**.

Biological and Pharmacological Potential

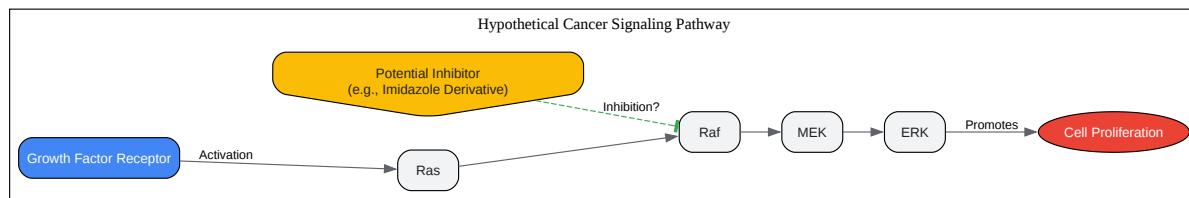
While specific, quantitative biological data for **1-Methyl-1H-imidazole-4-carboxylic acid** is not extensively reported, the imidazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. The biological potential of this specific compound and its derivatives is an active area of research.

Antimicrobial Activity

Imidazole derivatives are known to exhibit a broad spectrum of antimicrobial activities. While specific Minimum Inhibitory Concentration (MIC) values for **1-Methyl-1H-imidazole-4-carboxylic acid** are not readily available in the literature, related imidazole derivatives have shown activity against various bacterial and fungal strains. The mechanism of action for antimicrobial imidazoles often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anticancer Activity

Numerous imidazole-containing compounds have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. Although specific IC₅₀ values for **1-Methyl-1H-imidazole-4-carboxylic acid** against cancer cell lines are not documented in major databases, the core structure suggests that it could serve as a valuable scaffold for the development of novel anticancer therapeutics.


Other Potential Applications

Derivatives of imidazole carboxylic acids have been explored for a variety of other pharmacological activities, including anti-inflammatory, antiviral, and antiprotozoal effects. The presence of both the imidazole ring and a carboxylic acid group makes **1-Methyl-1H-imidazole-4-carboxylic acid** a versatile building block for combinatorial chemistry and drug discovery programs.

Signaling Pathways and Mechanisms of Action (Hypothetical)

Given the lack of specific studies on **1-Methyl-1H-imidazole-4-carboxylic acid**, any discussion of its involvement in signaling pathways is speculative and based on the known activities of other imidazole derivatives. For instance, if found to have anticancer properties, it could potentially interact with pathways commonly dysregulated in cancer.

A hypothetical signaling pathway that could be investigated for its potential interaction with novel imidazole-based anticancer agents is presented below.

[Click to download full resolution via product page](#)

Hypothetical signaling pathway for anticancer drug discovery.

Future Directions

The full potential of **1-Methyl-1H-imidazole-4-carboxylic acid** as a pharmacophore or a functional material remains to be thoroughly explored. Future research should focus on:

- Quantitative Biological Screening: Systematic evaluation of its antimicrobial and anticancer activities to determine MIC and IC₅₀ values against a wide range of pathogens and cancer cell lines.
- Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.
- Derivative Synthesis and SAR Studies: Synthesis of a library of derivatives to establish structure-activity relationships and optimize for potency and selectivity.
- Material Science Applications: Investigation of its use in the development of novel polymers and coordination compounds.

Conclusion

1-Methyl-1H-imidazole-4-carboxylic acid is a readily synthesizable heterocyclic compound with a chemical structure that suggests potential for a range of biological activities. While

detailed experimental data for this specific molecule is currently sparse, the well-documented importance of the imidazole moiety in medicinal chemistry warrants further investigation into its properties and applications. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methyl-1H-imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [1-Methyl-1H-imidazole-4-carboxylic acid CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198852#1-methyl-1h-imidazole-4-carboxylic-acid-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com